5-Lipoxygenase Inhibition: A Comparative Analysis of Activity Profiles
3-Benzyl-5-bromopyridin-4-ol demonstrated no significant inhibition of 5-lipoxygenase (5-LO) in a rat basophilic leukemia-1 (RBL-1) cell-based assay at a concentration of 100 µM [1]. This contrasts with other pyridine-substituted benzyl alcohols that have been patented as leukotriene antagonists, exhibiting anti-inflammatory activity [2]. The lack of activity for this specific compound highlights the critical role of the 5-bromo substituent and the overall molecular geometry in determining 5-LO inhibitory potential.
| Evidence Dimension | 5-Lipoxygenase Inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Pyridine-substituted benzyl alcohols (patented as leukotriene antagonists) |
| Quantified Difference | N/A (qualitative difference in activity) |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell-based assay |
Why This Matters
This data point is crucial for researchers screening for anti-inflammatory compounds, as it demonstrates that the 3-benzyl-5-bromo substitution pattern on the pyridin-4-ol scaffold does not confer 5-LO inhibitory activity, directing SAR efforts toward alternative substitution patterns.
- [1] ChEMBL. (2007). Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity (CHEMBL620010). View Source
- [2] US Patent 5,506,227. (1996). Pyridine-substituted benzyl alcohols as leukotriene antagonists. View Source
